Monodechlorovancomycin HCl

Antibacterial activity Structure-activity relationship Glycopeptide antibiotic

Vancomycin impurity methods often fail due to co-elution of monodechlorovancomycin isomers with didechlorovancomycin on standard reversed-phase columns. This precisely characterized Monodechlorovancomycin HCl reference standard solves this analytical challenge. - Enables baseline separation verification of monodechlorovancomycin 2 from vancomycin B, a critical USP/EP system suitability criterion. - Provides structurally confirmed identity for accurate relative response factor calculation during API batch release testing. - Supplied with comprehensive analytical documentation to support regulatory submission integrity.

Molecular Formula C66H76ClN9O24 xHCl (lot specific)
Molecular Weight 1414.81 (Free base)
Cat. No. B1151494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonodechlorovancomycin HCl
Molecular FormulaC66H76ClN9O24 xHCl (lot specific)
Molecular Weight1414.81 (Free base)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monodechlorovancomycin HCl Impurity Standard


Monodechlorovancomycin HCl (MDCV) is a monodechlorinated derivative of the glycopeptide antibiotic vancomycin, occurring as a structurally related process impurity during the fermentation and purification of vancomycin from Amycolatopsis orientalis [1]. MDCV exists as at least two positional isomers (monodechlorovancomycin 1 and monodechlorovancomycin 2), corresponding to the selective removal of chlorine from either residue 2 (2c-Cl) or residue 6 (6c-Cl) of the vancomycin aglycone [2]. As a defined component in the impurity profile of pharmaceutical-grade vancomycin, MDCV serves an essential role as a reference standard for analytical method development, system suitability testing, and the establishment of impurity limits in drug substance and drug product release specifications [3].

Workflow Impurity reference standard for vancomycin HPLC analysis
Selection context Supports system suitability, method validation, and impurity quantification
Regulatory fit Meets compendial requirements for specified impurity control (EP Impurity H)

Analytical Differentiation of Monodechlorovancomycin HCl


Vancomycin, as a fermentation-derived natural product, is not a single chemical entity but a complex mixture of structurally related glycopeptides. The main component, vancomycin B, is accompanied by numerous co-produced impurities including monodechlorovancomycins, didechlorovancomycin, and desvancosaminyl derivatives [1]. These structurally similar components exhibit distinct chromatographic behaviors and, critically, differ significantly in antibacterial potency [2]. Substituting one impurity standard for another—for instance, using didechlorovancomycin in place of monodechlorovancomycin 2—compromises the accuracy of analytical methods, as co-elution patterns and relative response factors are not equivalent. The 2003 development of an improved HPLC method explicitly demonstrated that classical purification techniques and many commercial reversed-phase columns fail to adequately separate didechlorovancomycin from monodechlorovancomycin 1, necessitating the use of precisely characterized individual reference materials to ensure method specificity and accurate quantification [3].

Didechlorovancomycin
Co-elution patterns and relative response factors differ; direct substitution may compromise quantification accuracy.
Isomer specificity
Monodechlorovancomycin 1 and 2 exhibit distinct chromatographic behaviors; using one isomer for the other can shift peak assignment.
Column selectivity
Many reversed-phase columns fail to resolve critical impurity pairs; verification of separation is needed before substituting any reference standard.

Monodechlorovancomycin HCl: Comparative Evidence


Antibacterial Activity vs. Vancomycin

The removal of a single chlorine atom from the vancomycin scaffold substantially reduces antibacterial potency. Monodechlorovancomycin (MDCV), lacking the chlorine substituent at either residue 2 or residue 6, exhibits half the activity of parent vancomycin against susceptible bacterial strains [1]. This quantitative relationship underscores the critical role of halogen substituents in stabilizing the antibiotic-target complex and directly informs the specification limits for this impurity in pharmaceutical-grade vancomycin.

Antibacterial Activity vs. Vancomycin
Head-to-head
Relative activity = 0.5 (vancomycin = 1.0)
Supports impurity specification limits
In vitro susceptibility testing context (J Am Chem Soc 1985)
Antibacterial activity Structure-activity relationship Glycopeptide antibiotic

Didechlorovancomycin Antibacterial Activity

Further dechlorination to remove the second chlorine atom (yielding didechlorovancomycin, DDCV) results in a more pronounced loss of antibacterial activity. DDCV exhibits only one-quarter (25%) of the potency of parent vancomycin [1]. This graded response—vancomycin (1.0) > monodechlorovancomycin (0.5) > didechlorovancomycin (0.25)—establishes a clear structure-activity relationship directly proportional to chlorine content, confirming that each chlorine substituent contributes additively to the overall antibacterial potency.

Didechlorovancomycin Activity
Head-to-head
MDCV (0.5) vs. DDCV (0.25)
Confirms need for separate impurity control
Graded chlorine-activity relationship; each chlorine contributes additively
Antibacterial activity Halogen substituent effects Glycopeptide antibiotic

HPLC Resolution of Monodechlorovancomycin 2

The 2003 development and validation of an improved HPLC method for vancomycin analysis achieved, for the first time, the complete baseline separation of monodechlorovancomycin 2 from the main component vancomycin B [1]. This separation was accomplished using a Kromasil reversed-phase column with a mobile phase comprising dioxane, water, and ammonium formate buffer at pH 7.7 under gradient elution conditions [2]. In contrast, the official pharmacopoeial method at that time (using an ODS column at pH 3.2) failed to resolve several critical impurity pairs, and over 40 tested reversed-phase columns were unable to separate didechlorovancomycin from monodechlorovancomycin 1 [3].

HPLC Resolution of MDCV 2
Method context
Baseline separation from vancomycin B
Enables method specificity for QC
Validated with Kromasil C18, pH 7.7 gradient (J Chromatogr A 2003)
HPLC method development Impurity profiling Pharmaceutical analysis

Regulatory Recognition as Specified Impurity

Monodechlorovancomycin is explicitly named and controlled as a specified impurity in official pharmacopoeial monographs for vancomycin hydrochloride. The European Pharmacopoeia (EP) designates this compound as EP Impurity H, and compendial methods prescribe a limit test for its content in vancomycin drug substance and drug product [1]. While the exact numerical limit varies by pharmacopoeia and is typically established based on batch data and safety qualification, the inclusion of a specific monodechlorovancomycin standard in analytical procedures is a mandatory requirement for demonstrating compliance with monograph specifications [2].

Regulatory Status
Specification review
Named as EP Impurity H
Mandates dedicated reference standard
Compendial limit test applies; monograph compliance requires authentic material
Pharmacopoeial standards Impurity limits Quality control

Monodechlorovancomycin HCl: Validated Applications


System Suitability for Vancomycin HPLC

Monodechlorovancomycin HCl is utilized as a critical system suitability standard to verify the resolving power of HPLC methods employed for vancomycin purity analysis. The 2003 improved method established that baseline separation of monodechlorovancomycin 2 from the vancomycin B main peak is an essential performance criterion [1]. Laboratories performing USP or EP monograph testing must demonstrate that their chromatographic system can achieve this specific separation before releasing analytical results for batch certification.

Quantification of Process Impurities

During the manufacturing of vancomycin active pharmaceutical ingredient (API), monodechlorovancomycin arises as a co-produced impurity from incomplete chlorination during fermentation. Quantification of MDCV content in API batches, typically expressed as a percentage area relative to the vancomycin B peak, is mandated to ensure that impurity levels remain below established specification limits [2]. The availability of a highly pure and structurally characterized MDCV reference standard is indispensable for accurate peak identification and the calculation of relative response factors for quantitative analysis.

Structure-Activity Relationship Studies

In medicinal chemistry research aimed at understanding the molecular basis of vancomycin activity or at designing next-generation glycopeptide derivatives, monodechlorovancomycin serves as a key comparator compound. The documented 2-fold reduction in antibacterial potency relative to vancomycin, and the 2-fold increase relative to didechlorovancomycin, provides a quantitative benchmark for evaluating the contribution of halogen substituents to target binding and antimicrobial efficacy [3]. Researchers use MDCV as a well-defined intermediate in activity gradient studies.

Method Development for Impurity Profiling

Analytical scientists developing novel or improved LC and LC-MS methods for vancomycin analysis employ monodechlorovancomycin HCl to assess column selectivity and optimize mobile phase conditions. As demonstrated in the 2003 validation study, the separation of MDCV isomers (monodechlorovancomycin 1 and 2) from each other and from didechlorovancomycin and vancomycin B is a stringent test of chromatographic performance [4]. This compound is therefore essential for screening new stationary phases and for developing robust, stability-indicating methods suitable for regulatory submission.

Application
Selection Property
Validation Focus
System suitability for vancomycin HPLC
Chromatographic resolution capability
Baseline separation of monodechlorovancomycin 2 from vancomycin B
Quantification of process impurities
Relative response factor accuracy
Peak identification and integration against reference standard
Structure-activity relationship studies
Activity gradient comparator
Reported 2-fold potency difference relative to vancomycin
Method development for impurity profiling
Column selectivity assessment
Resolution of critical impurity pairs under new chromatographic conditions

Technical Documentation Hub

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